Cas no 74592-36-2 (Ethyl 2-cyclopropylideneacetate)

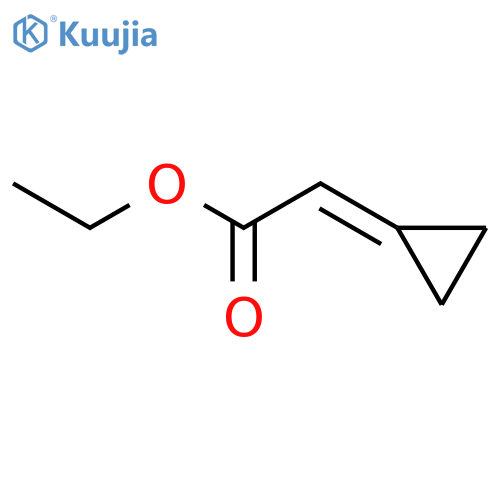

74592-36-2 structure

商品名:Ethyl 2-cyclopropylideneacetate

Ethyl 2-cyclopropylideneacetate 化学的及び物理的性質

名前と識別子

-

- Ethyl 2-cyclopropylideneacetate

- 2-cyclopropylideneAcetic acid ethyl ester

- Aceticacid, 2-cyclopropylidene-, ethyl ester

- ETHYL 2-CYCLOPROPYLIDENEPROPANOATE

- Aceticacid, cyclopropylidene-, ethyl ester (9CI)

- Cyclopropylideneacetic acid ethylester

- Ethyl cyclopropylideneacetate

- Cyclopropylidene-acetic acid ethyl ester

- AS-43917

- Ethyl2-cyclopropylideneacetate

- DTXSID10452879

- SCHEMBL2502784

- AMY37969

- SY147547

- SB38545

- A936476

- EN300-105471

- 74592-36-2

- Cyclopropyludene-Acetic Acid Ethyl Ester

- MFCD08460630

- AKOS006291478

- CS-0340229

- CINXGNHRKLMYRK-UHFFFAOYSA-N

- FT-0737459

- F2147-3516

- ETHYL 2-[(1E)-CYCLOPROPYLIDENE]ACETATE

- DB-074853

-

- MDL: MFCD08460630

- インチ: InChI=1S/C7H10O2/c1-2-9-7(8)5-6-3-4-6/h5H,2-4H2,1H3

- InChIKey: CINXGNHRKLMYRK-UHFFFAOYSA-N

- ほほえんだ: CCOC(=O)C=C1CC1

計算された属性

- せいみつぶんしりょう: 126.068079557g/mol

- どういたいしつりょう: 126.068079557g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 9

- 回転可能化学結合数: 3

- 複雑さ: 141

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 26.3Ų

- 疎水性パラメータ計算基準値(XlogP): 0.9

じっけんとくせい

- 密度みつど: 1.179±0.06 g/cm3 (20 ºC 760 Torr),

- ふってん: 78-82 ºC (1 Torr)

- フラッシュポイント: 74.1±9.9 ºC,

- ようかいど: 微溶性(2.8 g/l)(25ºC)、

- PSA: 26.30000

- LogP: 1.26970

Ethyl 2-cyclopropylideneacetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1103620-100g |

Ethyl 2-[(1E)-cyclopropylidene]acetate |

74592-36-2 | 95% | 100g |

$9360 | 2024-07-28 | |

| Enamine | EN300-105471-10.0g |

ethyl 2-cyclopropylideneacetate |

74592-36-2 | 95% | 10g |

$2261.0 | 2023-04-25 | |

| eNovation Chemicals LLC | Y1009242-5g |

Cyclopropylidene-acetic acid ethyl ester |

74592-36-2 | 95% | 5g |

$2230 | 2024-07-28 | |

| Enamine | EN300-105471-1.0g |

ethyl 2-cyclopropylideneacetate |

74592-36-2 | 95% | 1g |

$300.0 | 2023-04-25 | |

| Enamine | EN300-105471-2.5g |

ethyl 2-cyclopropylideneacetate |

74592-36-2 | 95% | 2.5g |

$660.0 | 2023-10-28 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 05R0840-500mg |

Cyclopropylidene-acetic acid ethyl ester |

74592-36-2 | 97% | 500mg |

¥2614.44 | 2025-01-22 | |

| abcr | AB536047-100mg |

Cyclopropylidene-acetic acid ethyl ester; . |

74592-36-2 | 100mg |

€138.80 | 2025-02-17 | ||

| Life Chemicals | F2147-3516-1g |

ethyl 2-cyclopropylideneacetate |

74592-36-2 | 95%+ | 1g |

$301.0 | 2023-09-06 | |

| TRC | E287351-100mg |

Ethyl 2-cyclopropylideneacetate |

74592-36-2 | 100mg |

$ 230.00 | 2022-06-05 | ||

| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FD01260-10g |

Ethyl 2-cyclopropylideneacetate |

74592-36-2 | 95% | 10g |

$1650 | 2023-09-07 |

Ethyl 2-cyclopropylideneacetate 関連文献

-

Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328

-

Shih-Hsuan Hung,Hiroshi Akiba,Osamu Yamamuro,Taisuke Ozaki RSC Adv., 2020,10, 16527-16536

-

Taku Shoji,Miwa Tanaka,Sho Takagaki,Kota Miura,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima Org. Biomol. Chem., 2018,16, 480-489

-

Ruizhi Li,Na Liu,Bingqiang Li,Yinong Wang,Guolin Wu,Jianbiao Ma Polym. Chem., 2015,6, 3671-3684

-

Zhentan Lu,Lin Mei,Xinge Zhang,Yanan Wang,Yu Zhao,Chaoxing Li Polym. Chem., 2013,4, 5743-5750

74592-36-2 (Ethyl 2-cyclopropylideneacetate) 関連製品

- 638-10-8(ethyl 3-methylbut-2-enoate)

- 53439-15-9(Ethyl 3-Methyl-2-butenoate-d6)

- 110793-87-8(methyl 2-cyclopropylideneacetate)

- 1803984-82-8(6-(Aminomethyl)-2,3-diiodo-4-(trifluoromethoxy)pyridine)

- 1568072-56-9((1R)-1-(4-fluoro-1H-indol-3-yl)ethan-1-ol)

- 2411280-16-3(1-{4-[(Oxiran-2-yl)methoxy]phenyl}pyrrolidine)

- 2731007-42-2(methyl 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate)

- 2171156-51-5(4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-1-methyl-1H-pyrazole-5-carboxylic acid)

- 2111283-29-3(3-amino-2-(2,3-dimethoxyphenyl)-2-methylpropan-1-ol)

- 1807042-82-5(1-Bromo-1-(2-(cyanomethyl)phenyl)propan-2-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:74592-36-2)Ethyl 2-cyclopropylideneacetate

清らかである:99%/99%

はかる:1g/5g

価格 ($):257.0/901.0